Physicochemical Property Differentiation: XLogP3 and TPSA Comparison Against Positional Isomers
The target compound's unique 2-amine substitution yields a distinct lipophilicity profile. Its computed XLogP3 of 2.1 [1] places it in a more desirable drug-like lipophilicity range compared to the 4-amine positional isomer, 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine (computed XLogP3 of 2.4) [2]. This lower lipophilicity for the 2-amine isomer is advantageous, as it suggests potentially better aqueous solubility and a reduced risk of high logP-related promiscuity and toxicity. Both isomers share identical hydrogen bond donor/acceptor counts (1 donor, 3 acceptors) [1], meaning the lipophilicity difference is purely a structural positioning effect, critical for medicinal chemists designing analogs.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine (CAS 13244-57-0) XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = -0.3 (lower lipophilicity for the 2-amine isomer) |
| Conditions | Computed by XLogP3 algorithm (PubChem release). |
Why This Matters
The lower lipophilicity of the 2-amine isomer directly correlates with a more favorable starting point for lead optimization, often translating to better drug-like properties and a lower attrition rate.
- [1] PubChem. (2025). Compound Summary for CID 19089271: 4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 2783749: 4'-(Methylsulfonyl)[1,1'-biphenyl]-4-amine. National Center for Biotechnology Information. View Source
